2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9) is a highly functionalized halogenated benzoic acid widely procured as a core building block for advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring a melting point of 181-183 °C and a predicted pKa of approximately 2.90, this solid intermediate is characterized by its dual-halogen substitution pattern. The synergistic electron-withdrawing effects of the ortho-chloro and para-fluoro groups, combined with the carboxylic acid, highly activate the aromatic ring for both regioselective electrophilic aromatic substitution (such as nitration at the 5-position) and nucleophilic aromatic substitution (SNAr) at the 4-position. Its predictable reactivity profile and robust handling characteristics make it a preferred precursor for synthesizing complex targeted molecules, including protoporphyrinogen oxidase (PPO) inhibitors and targeted oncology therapeutics.
Substituting 2-chloro-4-fluorobenzoic acid with closely related analogs like 2,4-dichlorobenzoic acid or 4-fluorobenzoic acid fundamentally disrupts established synthetic routes. In nucleophilic aromatic substitution (SNAr) workflows, the 4-fluoro leaving group is significantly more reactive than a 4-chloro group, allowing for milder reaction conditions and preventing the degradation of sensitive functional groups. Furthermore, in electrophilic nitration workflows, the specific steric and electronic profile provided by the ortho-chloro group directs incoming electrophiles cleanly to the 5-position. Using 4-fluorobenzoic acid or 2-chlorobenzoic acid eliminates this strict regiocontrol, resulting in complex isomeric mixtures that require costly and yield-destroying chromatographic separations. Consequently, for pathways requiring 5-nitro or 4-amino/hydrazino functionalization, this exact di-halogenated scaffold is strictly non-interchangeable [1].
The synthesis of key intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid relies heavily on the directing effects of the starting material. Nitration of 2-chloro-4-fluorobenzoic acid using a sulfuric/nitric acid mixture selectively targets the 5-position, achieving isolated molar yields of 96.2% to 97.1% with minimal isomer formation (e.g., <1.1% of the 3-nitro isomer). In contrast, attempting similar nitration on mono-halogenated baselines like 4-fluorobenzoic acid yields broader mixtures of ortho and meta nitration products, drastically reducing the isolated yield of a single target isomer and necessitating complex purification [1].
| Evidence Dimension | Isolated yield of 5-nitro isomer |
| Target Compound Data | 96.2% - 97.1% isolated yield |
| Comparator Or Baseline | Mono-halogenated analogs (e.g., 4-fluorobenzoic acid) (Complex isomeric mixtures, lower single-isomer yield) |
| Quantified Difference | >96% regioselective yield vs. mixed isomer distribution |
| Conditions | Nitration using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (-5 to 20 °C) |
High regioselectivity eliminates the need for expensive downstream chromatographic separations, directly lowering the cost of goods in large-scale agrochemical manufacturing.
The 4-fluoro substituent in 2-chloro-4-fluorobenzoic acid is highly activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid and ortho-chloro groups. In the synthesis of complex heterocycles, the 4-fluoro group allows for efficient displacement by hydrazines or amines under mild basic conditions. When 2,4-dichlorobenzoic acid is used as a comparator, the 4-chloro group acts as a significantly poorer leaving group, often requiring elevated temperatures, prolonged reaction times, or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to achieve comparable conversion [1].
| Evidence Dimension | SNAr Leaving Group Reactivity |
| Target Compound Data | Facile displacement of 4-fluoro group under mild conditions |
| Comparator Or Baseline | 2,4-Dichlorobenzoic acid (Requires harsh conditions or Pd-catalysis for 4-chloro displacement) |
| Quantified Difference | Enables metal-free SNAr at lower temperatures |
| Conditions | Reaction with nucleophiles (e.g., hydrazines/amines) in polar aprotic solvents |
Procuring the 4-fluoro analog allows chemists to utilize mild, metal-free SNAr conditions, preserving sensitive functional groups and avoiding heavy metal remediation.
The presence of the ortho-chloro group in 2-chloro-4-fluorobenzoic acid significantly lowers its pKa to approximately 2.90, compared to the pKa of 4-fluorobenzoic acid, which is approximately 3.14. Beyond increasing the acidity and altering the solubility profile of its salts, the bulky ortho-chloro substituent provides critical steric hindrance. When converted into amide derivatives for pharmaceutical applications, this steric bulk restricts rotation around the aryl-amide bond, locking the molecule into specific conformations required for high-affinity target binding, a structural feature entirely absent in 4-fluorobenzoic acid derivatives.
| Evidence Dimension | Predicted pKa and steric profile |
| Target Compound Data | pKa ~ 2.90 with ortho-steric restriction |
| Comparator Or Baseline | 4-Fluorobenzoic acid (pKa ~ 3.14, no ortho-steric restriction) |
| Quantified Difference | ΔpKa ~ 0.24 and restricted aryl-amide bond rotation |
| Conditions | Standard aqueous conditions and physiological binding environments |
The specific pKa and steric profile dictate both the downstream processing of salts and the ultimate conformational efficacy of API derivatives.
2-Chloro-4-fluorobenzoic acid is procured as the primary starting material for saflufenacil synthesis. Its clean 5-nitration profile ensures high-yield production of the critical 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate, avoiding the complex isomer mixtures seen with simpler analogs [1].
This compound is utilized in the synthesis of AXL-MER inhibitors and other kinase targeting agents. The highly reactive 4-fluoro group enables mild SNAr functionalization with complex amines or hydrazines, a process that fails or requires heavy metals when using 2,4-dichloro analogs [2].
It is selected for the development of antioxidant and anti-inflammatory APIs, where the ortho-chloro group provides essential conformational locking in the final amide or ester structures to maximize receptor affinity, a feature not achievable with 4-fluorobenzoic acid [3].
Corrosive;Irritant